2-Cyclopropylprop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h5H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJSZVRLBGARTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13266-09-6 | |
| Record name | 2-cyclopropylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropylprop 2 Enoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for reactions typical of this functional class, including nucleophilic acyl substitution and the formation of various derivatives.
The carbonyl carbon of 2-cyclopropylprop-2-enoic acid is electrophilic and susceptible to attack by nucleophiles. These reactions proceed through a characteristic nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate followed by the elimination of a leaving group (typically water).
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester. This equilibrium-controlled process, known as Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. chemguide.co.ukmasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com
Amidation: Similarly, this compound can be converted to amides through reaction with ammonia or primary/secondary amines. This transformation often requires activation of the carboxylic acid, for instance, by converting it to a more reactive derivative like an acyl chloride first. Direct amidation can also be achieved using coupling agents or by heating the ammonium carboxylate salt to drive off water. Cooperative catalysis, for example using arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can facilitate the dehydrative condensation between carboxylic acids and amines. nih.gov
Interactive Table: Common Nucleophilic Acyl Substitution Reactions
| Reaction Type | Nucleophile | Reagents/Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (R'-OH) | H+ catalyst (e.g., H2SO4), heat | 2-Cyclopropylprop-2-enoate ester |
| Amidation | Amine (R'R''NH) | Coupling agents (e.g., DCC) or conversion to acyl chloride | N-substituted-2-cyclopropylprop-2-enamide |
The hydroxyl group of the carboxylic acid can be replaced by other functional groups to form more reactive derivatives, which are valuable intermediates in organic synthesis.
Acyl Halides: Acyl chlorides are among the most common and reactive carboxylic acid derivatives. 2-Cyclopropylprop-2-enoyl chloride can be synthesized by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com The reaction with thionyl chloride involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group, facilitating nucleophilic attack by the chloride ion. commonorganicchemistry.com
Anhydrides: Acid anhydrides can be formed from carboxylic acids through dehydration. For this compound, this could be achieved by heating in the presence of a strong dehydrating agent. A more common laboratory method involves the reaction of the corresponding carboxylate salt with an acyl chloride. For instance, sodium 2-cyclopropylprop-2-enoate could react with 2-cyclopropylprop-2-enoyl chloride to form the symmetric anhydride.
The loss of carbon dioxide (CO₂) from a carboxylic acid is known as decarboxylation. While simple carboxylic acids are generally stable to heat, the presence of the cyclopropyl (B3062369) ring adjacent to the unsaturated system introduces unique decarboxylation pathways. For cyclopropane (B1198618) carboxylic acids, particularly those activated by an adjacent carbonyl or vinyl group, decarboxylation can be accompanied by ring-opening. researchgate.netarkat-usa.org The mechanism is proposed to proceed through an initial cleavage of a cyclopropyl C-C bond, which is facilitated by the adjacent π-system. This leads to the formation of a diradical or zwitterionic intermediate. arkat-usa.orgumich.edu This intermediate can then undergo further rearrangement and ultimately lose CO₂. It has been shown that for some related systems, such as α-(carbonyl)cyclopropane carboxylic acids, ring opening precedes the loss of CO₂. arkat-usa.org This contrasts with the more common concerted pericyclic mechanism seen in the decarboxylation of β-keto acids. masterorganicchemistry.com
Reactions of the Alpha, Beta-Unsaturated System
The conjugated system of the carbon-carbon double bond and the carbonyl group in this compound creates two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This allows for both 1,2-addition (to the C=O bond) and 1,4-conjugate addition (to the C=C bond). libretexts.orglibretexts.org
Electrophilic Addition: The double bond can react with electrophiles. For instance, the addition of a hydrogen halide (HX) would likely proceed via protonation of the double bond to form a carbocation intermediate. The stability of this carbocation would determine the regioselectivity of the reaction. The presence of the electron-withdrawing carboxylic acid group deactivates the double bond towards electrophilic attack compared to a simple alkene.
Nucleophilic Addition (Michael Addition): The β-carbon of the α,β-unsaturated system is electrophilic due to resonance with the carbonyl group, making it susceptible to attack by nucleophiles. openstax.orgyoutube.com This type of reaction is known as a conjugate addition or Michael addition. wikipedia.orglibretexts.orgmasterorganicchemistry.com The nature of the nucleophile often determines whether 1,2- or 1,4-addition occurs. "Soft" nucleophiles (e.g., cuprates, enolates, thiols, amines) preferentially undergo 1,4-addition, while "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to attack the carbonyl carbon in a 1,2-addition. masterorganicchemistry.comchemistrysteps.com The Michael addition proceeds by the attack of the nucleophile on the β-carbon, forming an enolate intermediate, which is then protonated to give the final product. libretexts.org
Interactive Table: Regioselectivity of Nucleophilic Addition
| Nucleophile Type | Example | Predominant Reaction | Product Type |
|---|---|---|---|
| Hard Nucleophile | Grignard Reagent (RMgX) | 1,2-Addition | Tertiary alcohol (after hydrolysis) |
| Soft Nucleophile | Gilman Reagent (R2CuLi) | 1,4-Conjugate Addition | 3-substituted-2-cyclopropylpropanoic acid |
| Soft Nucleophile | Malonic Ester Enolate | 1,4-Conjugate Addition | Michael Adduct |
The vinylcyclopropane moiety is known to participate in unique radical reactions. Acyl radicals, which can be generated from the corresponding selenyl esters of this compound, are key intermediates. These vinylcyclopropylacyl radicals can undergo rearrangement and intramolecular cyclizations. nih.gov Research has shown that such radicals can lead to the formation of cyclohexenone derivatives. nih.gov The reaction cascade can involve a radical addition to the double bond followed by a ring-opening of the strained cyclopropyl group, which acts as a "radical clock." This reactivity is a powerful tool in synthetic chemistry for constructing complex ring systems. Furthermore, photoredox-catalyzed decarboxylative radical addition–polar cyclization cascades have been developed, using aliphatic carboxylic acids as radical precursors to form functionalized cyclopropanes, highlighting the dual reactivity of the carboxylic acid and the unsaturated system in radical processes. nih.gov The vinylcyclopropane rearrangement itself, which converts the vinylcyclopropane system to a cyclopentene, can proceed through a diradical mechanism, further illustrating the propensity of this structural motif to undergo radical-mediated transformations. wikipedia.org
Cycloaddition Reactions (e.g., Diels-Alder reactions with specific derivatives)
As a dienophile, this compound and its derivatives can participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org The reactivity of the dienophile in these reactions is significantly influenced by the electronic nature of its substituents. The carboxylic acid group, being electron-withdrawing, activates the double bond for reaction with electron-rich dienes.
The general mechanism for a Diels-Alder reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile to form a six-membered ring. wikipedia.org The reaction proceeds through a cyclic transition state, and its stereospecificity preserves the stereochemistry of the dienophile in the resulting cyclohexene product. libretexts.orgchemistrysteps.com For instance, a cis-dienophile will yield a product with cis-substituents on the newly formed ring. libretexts.org
While specific Diels-Alder reactions involving this compound are not extensively detailed in the provided search results, the reactivity of analogous systems like vinylcyclopropanes and cyclopropenyl ketones provides significant insight. Vinylcyclopropanes can undergo Diels-Alder reactions with arynes, initiating a cascade that includes ring-opening and aromatization. nih.gov Similarly, cyclopropenyl ketones, which also feature a strained three-membered ring adjacent to a π-system, are highly reactive dienophiles that readily engage with a variety of dienes. nih.gov The increased reactivity of such strained systems is a key feature, suggesting that the cyclopropyl group in this compound could enhance its dienophilic character.
Reactivity and Transformations of the Cyclopropyl Ring
The significant ring strain inherent in the cyclopropane ring is a primary driver for its unique reactivity. This strain energy can be released in various chemical transformations, making the cyclopropyl group more than just a passive substituent.
Ring-Opening Reactions and Mechanistic Considerations
The electron-withdrawing nature of the conjugated acrylic acid moiety renders the cyclopropane ring in this compound susceptible to nucleophilic attack, leading to ring-opening reactions. This type of reactivity is characteristic of "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating group (the vinyl group can be considered as such in certain contexts) and an electron-acceptor group.
Mechanistically, these reactions often proceed via an SN2-type pathway where a nucleophile attacks one of the cyclopropyl carbons, leading to the cleavage of a C-C bond. The reaction is driven by the release of the approximately 27 kcal/mol of strain energy associated with the three-membered ring. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.
Ring Expansions and Rearrangements Involving the Cyclopropane Moiety
Vinylcyclopropanes are well-known to undergo thermally or photochemically induced rearrangements to form cyclopentenes. This transformation, known as the vinylcyclopropane-cyclopentene rearrangement, is a classic example of a ring expansion reaction. wikipedia.org The reaction can proceed through different mechanistic pathways, including a concerted, pericyclic process governed by orbital symmetry rules, or a non-concerted pathway involving a diradical intermediate. The operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org
For this compound, this rearrangement would lead to a cyclopentene carboxylic acid derivative. The presence of substituents on either the cyclopropane or the vinyl group can significantly influence the reaction's facility and stereochemical outcome.
Intramolecular Cyclizations Driven by Cyclopropyl Strain
The stored energy of the cyclopropyl ring can also be harnessed to drive intramolecular cyclization reactions. In the context of this compound, the carboxylic acid or a derivative thereof could potentially act as an internal nucleophile or electrophile to interact with the cyclopropane ring, especially under catalytic conditions. For instance, rhodium(I) catalysts are known to facilitate intramolecular [3+2] cycloadditions of 1-ene-vinylcyclopropanes, leading to the formation of bicyclic cyclopentane structures.
Mechanistic Investigations of Key Transformations
Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic strategies.
Elucidation of Reaction Pathways and Intermediates (e.g., sigmatropic rearrangements, radical mechanisms)
As mentioned, the vinylcyclopropane-cyclopentene rearrangement is a key transformation, and its mechanism has been the subject of considerable study. Experimental and computational evidence suggests that both concerted (pericyclic) and stepwise (diradical) pathways can be involved. wikipedia.org A concerted pathway would be classified as a wikipedia.orgwikipedia.org-sigmatropic rearrangement. The diradical mechanism involves the homolytic cleavage of one of the cyclopropane C-C bonds to form a diradical intermediate, which then cyclizes to the five-membered ring.
The choice of mechanism can be influenced by factors such as temperature and the electronic nature of the substituents. Radical-stabilizing groups would favor a diradical pathway, while specific orbital alignments can facilitate a concerted pericyclic reaction. Other cycloaddition pathways, such as [5+2] cycloadditions, have also been explored with vinylcyclopropane systems, further expanding the mechanistic possibilities. nih.gov
Role of Catalysis in Modulating Reactivity and Selectivity
The reactivity of this compound can be significantly modulated through the use of various catalytic systems. Catalysts can influence the rate of reaction, and more importantly, control the stereochemical outcome, leading to the selective formation of desired isomers. Both metal-based and organocatalytic systems have been shown to be effective in transformations of α,β-unsaturated carbonyl compounds, a class to which this compound belongs.
Chiral Lewis acid catalysts are particularly effective in activating the α,β-unsaturated system towards nucleophilic attack. For instance, chiral oxazaborolidinium ions (COBIs) have been successfully employed in asymmetric Diels-Alder reactions and cyclopropanations of similar substrates. mdpi.com These catalysts coordinate to the carbonyl oxygen, lowering the LUMO of the dienophile and facilitating a stereoselective cycloaddition. The chiral environment provided by the catalyst directs the approach of the diene, leading to high enantioselectivity.
Transition metal catalysts, such as those based on rhodium and copper, play a crucial role in various transformations. Rhodium(II) catalysts are well-known for their ability to catalyze carbene transfer reactions from diazo compounds. researchgate.netnih.gov In the context of derivatives of this compound, such catalysts could be employed for further functionalization of the double bond. Copper-catalyzed conjugate addition of organometallic reagents is another powerful tool for the formation of carbon-carbon bonds at the β-position of the acrylic acid moiety. The use of chiral ligands in these copper-catalyzed reactions can induce high levels of enantioselectivity.
Furthermore, organocatalysts, such as chiral secondary amines (e.g., proline and its derivatives) and phosphoric acids, have emerged as powerful tools for the asymmetric functionalization of α,β-unsaturated carbonyls. These catalysts can activate the substrate through the formation of chiral iminium or enamine intermediates, or through hydrogen bonding interactions, enabling highly stereoselective conjugate additions, Michael reactions, and other transformations. mdpi.comresearchgate.net
The following table summarizes some of the catalytic systems that can be applied to modulate the reactivity and selectivity of this compound and its derivatives.
| Catalyst Type | Catalyst Example | Reaction Type | Role of Catalyst | Expected Outcome |
| Chiral Lewis Acid | Chiral Oxazaborolidinium Ion (COBI) | Diels-Alder, Cyclopropanation | Activation of the carbonyl group, creation of a chiral environment | High enantioselectivity in cycloaddition products |
| Transition Metal | Rhodium(II) Acetate | Carbene Transfer | Generation of a rhodium carbene intermediate | Functionalization of the double bond |
| Transition Metal | Copper(I) with Chiral Ligand | Conjugate Addition | Activation of the organometallic reagent and the substrate | High enantioselectivity in the formation of β-substituted products |
| Organocatalyst | Chiral Phosphoric Acid | Friedel-Crafts, Michael Addition | Brønsted acid catalysis, hydrogen bonding activation | Enantioselective C-C bond formation |
| Organocatalyst | Proline | Michael Addition | Formation of a chiral enamine intermediate | Asymmetric conjugate addition |
Influence of Substituents and Stereochemistry on Reaction Outcomes
The cyclopropyl group, with its unique electronic properties, can donate electron density to the adjacent double bond through σ-π conjugation. This electronic effect influences the nucleophilicity of the double bond and can affect the regioselectivity of addition reactions. Sterically, the cyclopropyl group can also direct the approach of incoming reagents, leading to diastereoselective transformations.
The use of chiral auxiliaries attached to the carboxylic acid group is a well-established strategy for controlling the stereochemistry of reactions. researchgate.net For example, converting this compound to an amide with a chiral amine, such as a derivative of valine or phenylalanine, introduces a stereocenter that can direct the facial selectivity of reactions on the double bond. In such cases, the chiral auxiliary blocks one face of the molecule, forcing the reagent to attack from the less hindered side, resulting in the preferential formation of one diastereomer.
The stereochemistry of the catalyst is also a critical factor in determining the stereochemical outcome of a reaction. In asymmetric catalysis, the chiral catalyst creates a chiral pocket or environment around the substrate, and the transition state leading to one enantiomer is energetically favored over the other. The degree of enantioselectivity is highly dependent on the match between the substrate and the chiral catalyst.
The influence of substituents on the cyclopropyl ring or at other positions of the molecule can also be significant. Electron-withdrawing or electron-donating groups on the cyclopropyl ring can modulate the electronic properties of the double bond, thereby affecting the reaction rate and selectivity. Bulky substituents can introduce steric hindrance that can further enhance the stereoselectivity of a reaction.
The following table illustrates the potential influence of different types of substituents and stereochemical elements on the outcomes of reactions involving this compound.
| Influencing Factor | Example | Effect on Reaction Outcome |
| Electronic Effect of Substituent | Electron-donating group on the cyclopropyl ring | Increased nucleophilicity of the double bond, potentially altering regioselectivity in addition reactions. |
| Steric Effect of Substituent | Bulky substituent on the cyclopropyl ring | Increased diastereoselectivity by hindering one face of the molecule to reagent attack. |
| Chiral Auxiliary | (S)-4-phenyloxazolidinone attached as an amide | High diastereoselectivity in Diels-Alder and conjugate addition reactions. nih.gov |
| Chiral Catalyst | (R)-BINOL-derived phosphoric acid | High enantioselectivity in Friedel-Crafts reactions with indoles. mdpi.com |
| Substrate Stereochemistry | Use of a specific enantiomer of a chiral derivative | Production of a specific diastereomer in a diastereoselective reaction. |
Derivatives and Analogues of 2 Cyclopropylprop 2 Enoic Acid: Synthesis and Chemical Properties
Synthesis of Substituted Cyclopropylprop-2-enoic Acid Derivatives
The introduction of various functional groups onto the 2-cyclopropylprop-2-enoic acid backbone allows for the fine-tuning of its chemical properties. Key substitution patterns include the incorporation of cyano, halo, and alkyl groups at the alpha position.
Cyano Derivatives: The synthesis of α-cyano substituted cyclopropyl (B3062369) acrylic acids is commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, such as malononitrile or cyanoacetic acid nih.govnih.govresearchgate.net. For the synthesis of 2-cyano-3-cyclopropylacrylic acid, cyclopropanecarboxaldehyde is reacted with cyanoacetic acid in the presence of a basic catalyst. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product orgsyn.org. The commercial availability of 2-cyano-3-cyclopropyl-acrylic acid further confirms the viability of this synthetic approach achemblock.comcymitquimica.com.
Halo Derivatives: The introduction of a halogen at the α-position of the acrylic acid scaffold can be accomplished through several methods. One strategy involves the halogenation of a precursor followed by an elimination reaction. For instance, a synthetic route to methyl 2-chloro-2-cyclopropylideneacetate involves the chlorination of an intermediate ester, followed by dehydromesylation using a base like triethylamine to form the double bond researchgate.net. A similar approach can be applied to create α-bromo analogues researchgate.net. Another patented method describes the direct halogenation of a cyclopropyl acrylic derivative using a suitable halogenating agent, such as chlorine or bromine, to prepare halogenated cyclopropyl propanoic derivatives google.com.
Alkyl Derivatives: The synthesis of α-alkyl derivatives of this compound is more complex. Direct alkylation is challenging, so multi-step procedures are generally employed. A common strategy in organic synthesis is the α-alkylation of enolates pressbooks.publibretexts.org. In this context, a saturated ester precursor, such as ethyl 2-cyclopropylpropanoate, can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the enolate. This nucleophilic enolate can then react with a primary alkyl halide (e.g., methyl iodide or benzyl bromide) in an SN2 reaction to install the alkyl group at the alpha position libretexts.org. Subsequent synthetic steps would then be required to re-introduce the α,β-unsaturation to yield the final α-alkyl-2-cyclopropylprop-2-enoic acid derivative.
Preparation of Alcohol and Ester Analogues
The carboxylic acid moiety of this compound can be readily converted into other functional groups, primarily esters and alcohols, which serve as important synthetic intermediates.
Ester Analogues: Ester analogues of this compound are typically prepared through standard esterification procedures. The most common of these is the Fischer esterification, where the parent carboxylic acid is heated with an excess of the desired alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This reversible reaction establishes an equilibrium that is driven toward the ester product by using the alcohol as the solvent. Alternatively, selenium-modified microgels have been shown to be highly active catalysts for the oxidative alkoxylation of acrolein with various alcohols to produce the corresponding acrylic esters under mild conditions maastrichtuniversity.nl.
Alcohol Analogues: The corresponding primary alcohol, 2-cyclopropylprop-2-en-1-ol, can be prepared by the reduction of this compound or its ester derivatives. This transformation requires chemoselective reducing agents that can reduce the carboxyl group without affecting the carbon-carbon double bond. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols. Careful control of reaction conditions is necessary to achieve the desired selectivity and prevent reduction of the alkene.
Reactivity Profiles of Key Derivatives (e.g., 3-(cycloprop-2-en-1-oyl)oxazolidinones)
While derivatives of this compound are synthetically valuable, isomeric structures containing a cyclopropene ring exhibit unique and powerful reactivity. A notable class of these are 3-(cycloprop-2-en-1-oyl)oxazolidinones, which are stable yet highly reactive derivatives of cycloprop-2-ene carboxylic acid researchgate.net.
These compounds are synthesized on a large scale from inexpensive starting materials like acetylene and ethyl diazoacetate researchgate.net. A key feature of these oxazolidinone derivatives is their exceptional stability, especially when compared to other cyclopropenes with a single substituent at the C-3 position, which are often prone to decomposition. This stability allows for their long-term storage and handling researchgate.net.
Despite their stability, 3-(cycloprop-2-en-1-oyl)oxazolidinones are highly reactive dienophiles in Diels-Alder reactions due to the high ring strain of the cyclopropene moiety researchgate.net. The [4+2] cycloaddition is a cornerstone of organic synthesis for forming six-membered rings epa.gov. The reaction of these derivatives with both cyclic and acyclic dienes proceeds rapidly and with high stereoselectivity, often yielding the cycloaddition products as single diastereomers ucla.edugoogle.comwpmucdn.com.
| Reactants | Conditions | Product | Yield | Stereoselectivity |
|---|---|---|---|---|
| 3-(Cycloprop-2-en-1-oyl)oxazolidinone + Cyclopentadiene | Dichloromethane (CH₂Cl₂) | Bicyclic adduct | 95% | Single diastereomer (endo-selective) |
Development of Novel Cyclopropyl-Containing Scaffolds
The cyclopropyl ring is a key pharmacophore found in numerous pharmaceuticals and bioactive natural products google.comrsc.org. Consequently, methods to incorporate this motif into diverse molecular scaffolds are of great interest. Chemoenzymatic strategies have emerged as a powerful tool for this purpose, particularly through the assembly and diversification of chiral cyclopropyl ketones nih.govresearchgate.netyoutube.com.
A biocatalytic strategy utilizing an engineered variant of sperm whale myoglobin enables the highly diastereo- and enantioselective synthesis of cyclopropyl ketones from olefins and diazoketone carbene donors google.comrsc.org. This enzymatic approach demonstrates a broad substrate scope, accommodating various vinylarenes and diazoketones google.com.
These enzymatically produced, optically active cyclopropyl ketones are versatile intermediates that can be chemically transformed into a library of structurally diverse cyclopropane-containing scaffolds rsc.orgresearchgate.net. Examples of these chemical diversifications include:
α-Alkylation and α-Fluorination: The ketone can be enolized and subsequently reacted with electrophiles like methyl iodide or Selectfluor® to introduce alkyl or fluoro groups at the α-position rsc.org.
Ring Expansion: Under acidic conditions (e.g., TfOH or BF₃·Et₂O), certain cyclopropyl ketones can undergo stereoconvergent ring expansion to furnish polysubstituted cyclopentanones.
Functionalization: The ketone moiety itself can be functionalized. For example, reduction can yield cyclopropyl-containing alcohols, while condensation reactions can lead to more complex heterocyclic systems like quinoxalines rsc.org.
This combination of biocatalysis and traditional organic synthesis provides efficient access to collections of valuable chiral building blocks for medicinal chemistry and natural product synthesis nih.gov.
Applications of 2 Cyclopropylprop 2 Enoic Acid in Advanced Organic Synthesis
Utilization as a Building Block for Complex Molecular Architectures
2-Cyclopropylprop-2-enoic acid and its derivatives serve as versatile building blocks in the synthesis of complex molecular architectures, primarily due to the unique reactivity conferred by the combination of a cyclopropane (B1198618) ring and an α,β-unsaturated carbonyl system. The strained three-membered ring can act as a latent functional group, participating in various ring-opening or rearrangement reactions to introduce structural complexity.
The cyclopropyl (B3062369) group can be strategically employed to influence the stereochemical outcome of reactions and to introduce conformational rigidity in the target molecule. Synthetic chemists utilize these features to construct intricate carbocyclic and heterocyclic frameworks that are prevalent in natural products and medicinally relevant compounds. For instance, the cyclopropylideneacetate moiety, structurally related to this compound, has been utilized in cycloaddition reactions to generate novel polycyclic systems. These building blocks can be involved in sequential or cascade reactions, leading to the formation of complex structures with cyclopropyl substituents or with the cyclopropyl group integrated into a larger framework.
The reactivity of the α,β-unsaturated system allows for a range of transformations, including conjugate additions and cycloadditions, further expanding the utility of this compound derivatives in creating diverse and complex molecular scaffolds. Chemoenzymatic strategies have also been developed for the stereoselective synthesis of chiral cyclopropyl ketones, which can be chemically diversified to produce a wide array of structurally diverse cyclopropane-containing scaffolds. nih.govnih.gov
Role as a Chiral Synthon in Stereoselective Total Synthesis
While specific examples detailing the use of this compound as a chiral synthon in published total syntheses are not extensively documented, its potential is evident from the established principles of asymmetric synthesis. The stereoselective synthesis of chiral cyclopropane-containing molecules is a significant area of research, as these motifs are key pharmacophores in numerous bioactive compounds. nih.gov
The general strategy involves the use of chiral auxiliaries to control the stereochemistry of reactions involving the α,β-unsaturated acid functionality. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of subsequent reactions. wikipedia.org For instance, chiral oxazolidinones can be attached to the carboxylic acid group of this compound to form a chiral derivative. This derivative can then undergo diastereoselective reactions, such as Michael additions or cycloadditions, where the chiral auxiliary shields one face of the molecule, leading to the preferential formation of one diastereomer. After the desired stereocenter(s) are established, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product.
A temporary stereocenter approach has also been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which are structurally related to derivatives of this compound. This method involves an aldol (B89426) reaction with a chiral auxiliary, followed by a directed cyclopropanation and a retro-aldol reaction to yield the enantiopure cyclopropane derivative. rsc.org Such strategies highlight the potential for using derivatives of this compound as chiral synthons in the stereoselective total synthesis of complex natural products. rsc.org
Intermediates in the Preparation of Bioactive Molecules (focus on synthetic methodology)
Derivatives of cyclopropyl acrylic acids have been utilized as key intermediates in the synthesis of bioactive molecules. A notable example is the preparation of cyclopropylacetylene, an essential reagent in the asymmetric synthesis of a human immunodeficiency virus (HIV) reverse transcriptase inhibitor. The synthetic route commences with the condensation of cyclopropane carboxaldehyde with malonic acid to furnish 3-cyclopropylacrylic acid, a constitutional isomer of this compound. This intermediate then undergoes halogenation followed by dehydrohalogenation to yield the desired cyclopropylacetylene.
The α,β-unsaturated nature of this compound makes it a suitable Michael acceptor. The Michael addition, or conjugate addition, involves the attack of a nucleophile at the β-position of the unsaturated system. youtube.comwikipedia.orgyoutube.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation and can be used to introduce a wide range of substituents, leading to the synthesis of diverse bioactive compounds. For example, a photochemical approach has been developed for the Michael addition of N-heterocycles to transiently generated cyclopropenyl α,β-unsaturated esters, resulting in densely functionalized cyclopropanes. chemrxiv.org Some of the resulting β-indolyl cyclopropanoic acids have shown inhibitory activity against fatty acid-binding protein 4 (FABP-4). chemrxiv.org
| Intermediate | Bioactive Target Class | Key Transformation |
| 3-Cyclopropylacrylic acid | Anti-HIV agents | Halogenation/Dehydrohalogenation |
| Cyclopropenyl α,β-unsaturated esters | FABP-4 inhibitors | Michael Addition |
Design and Synthesis of Cyclopropane-Containing Scaffolds in Synthetic Route Development
The design and synthesis of novel cyclopropane-containing scaffolds are of significant interest in medicinal chemistry due to the unique structural and electronic properties imparted by the cyclopropane ring. nih.gov this compound and its derivatives can serve as starting materials for the development of diverse molecular scaffolds.
A divergent synthetic strategy can be employed, where the functional groups of the cyclopropane building block are orthogonally derivatized to generate a library of structurally varied compounds. For instance, a bifunctional cyclopropane, ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, has been used to create a diverse collection of lead-like compounds and fragments. nih.gov The ester and sulfide (B99878) functionalities of this scaffold can be independently modified through reactions such as hydrolysis, reduction, amidation, and oxidation, as well as sulfoxide-magnesium exchange for further functionalization. nih.gov
Furthermore, the double bond of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comyoutube.com By using chiral derivatives or catalysts, these cycloadditions can be rendered stereoselective, providing access to complex polycyclic scaffolds with defined stereochemistry. The resulting cyclopropane-containing adducts can then be further elaborated or the cyclopropane ring can be opened to reveal different functionalities, adding another layer of diversity to the synthetic route. Chemoenzymatic methods also allow for the stereoselective assembly and diversification of cyclopropyl ketones, providing access to a variety of chiral cyclopropane scaffolds. nih.gov
| Synthetic Strategy | Key Reactions | Resulting Scaffolds |
| Divergent Synthesis | Hydrolysis, Amidation, Oxidation, Sulfoxide-Mg Exchange | Diverse functionalized cyclopropanes |
| Cycloaddition Reactions | Diels-Alder Reaction | Polycyclic and heterocyclic systems |
| Chemoenzymatic Synthesis | Biocatalytic cyclopropanation, Chemical diversification | Enantiopure cyclopropane derivatives |
Polymer Chemistry Aspects of 2 Cyclopropylprop 2 Enoic Acid
Radical Polymerization Studies of 2-Cyclopropylprop-2-enoic Acid as a Monomer
There is a lack of published research specifically detailing the radical polymerization of this compound. Nevertheless, its behavior can be predicted based on the extensive knowledge of the radical polymerization of acrylic acid and its derivatives. The polymerization would proceed through the typical stages of initiation, propagation, and termination.
The kinetics of the polymerization of acrylic acid are well-documented and are known to be influenced by factors such as monomer concentration, initiator concentration, temperature, and solvent. For instance, the polymerization of acrylic acid in aqueous solution exhibits a high rate of polymerization. The presence of the bulky cyclopropyl (B3062369) group at the α-position of this compound would likely introduce significant steric hindrance. This steric bulk could potentially decrease the rate of propagation compared to acrylic acid, as the approach of the growing polymer chain to the monomer is impeded.
Hypothetical Kinetic Data for Radical Polymerization
To illustrate the potential impact of the cyclopropyl group, a hypothetical comparison of polymerization kinetics is presented in the table below. These values are not based on experimental data for this compound but are representative of trends observed with sterically hindered acrylic monomers.
| Monomer | Initiator | Temperature (°C) | Initial Rate of Polymerization (mol L⁻¹ s⁻¹) | Limiting Conversion (%) |
| Acrylic Acid | AIBN | 60 | 5.2 x 10⁻⁴ | 95 |
| This compound (Hypothetical) | AIBN | 60 | 2.8 x 10⁻⁴ | 88 |
This is a hypothetical data table created for illustrative purposes.
Copolymerization with Diverse Monomers
Specific studies on the copolymerization of this compound with other monomers have not been reported. However, the principles of copolymerization, particularly the concept of reactivity ratios, can be used to predict its behavior. The reactivity ratios, r₁ and r₂, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer.
Given the structural similarity to methacrylic acid (which has a methyl group at the α-position), it can be anticipated that this compound would exhibit distinct reactivity ratios when copolymerized with common monomers like styrene, methyl methacrylate, or vinyl acetate. The bulky cyclopropyl group would likely influence these ratios. For example, in a copolymerization with a less sterically hindered monomer, the reactivity ratio for this compound (r₁) might be lower than that of the comonomer (r₂).
Illustrative Reactivity Ratios for Copolymerization
The following table provides a hypothetical set of reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂). These values are for illustrative purposes and are not derived from experimental measurements.
| Comonomer (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | r₁r₂ | Copolymer Type |
| Styrene | 0.4 | 0.6 | 0.24 | Random |
| Methyl Methacrylate | 0.7 | 1.1 | 0.77 | Random |
| Vinyl Acetate | 3.0 | 0.1 | 0.3 | Alternating Tendency |
This is a hypothetical data table created for illustrative purposes.
Design and Synthesis of Novel Polymeric Materials Incorporating Cyclopropylacrylic Units
While there are no specific reports on the design and synthesis of polymers from this compound, the presence of the cyclopropyl group and the carboxylic acid functionality offers intriguing possibilities for creating novel materials. The cyclopropyl group is a strained ring system that can potentially be opened under certain conditions, offering a route to post-polymerization modification. Furthermore, the carboxylic acid group provides a handle for various chemical transformations and can influence the polymer's solubility and adhesive properties.
The synthesis of polymers containing cyclopropyl groups has been explored with other monomers, suggesting the feasibility of incorporating such units into polymer backbones. These polymers could exhibit unique thermal and mechanical properties. For instance, the rigidity of the cyclopropyl group could lead to polymers with higher glass transition temperatures (Tg) compared to their non-cyclic counterparts.
Potential Properties of Polymers with Cyclopropylacrylic Units
| Property | Potential Influence of Cyclopropylacrylic Units |
| Glass Transition Temperature (Tg) | Likely to be increased due to the rigidity of the cyclopropyl group. |
| Thermal Stability | May be altered due to the presence of the strained cyclopropyl ring. |
| Adhesion | The carboxylic acid groups would promote adhesion to various substrates. |
| Solubility | The polarity of the carboxylic acid would dictate solubility, with potential for pH-responsiveness. |
This table outlines potential properties based on general polymer science principles.
Functionalization of Polymers via Cyclopropylacrylic Acid Derivatives
The functionalization of polymers derived from this compound could be achieved through two main pathways: modification of the monomer before polymerization or post-polymerization modification of the resulting polymer. There is no specific literature on these approaches for this particular monomer.
However, the carboxylic acid group in the polymer is a versatile functional handle for post-polymerization modification. It can undergo a variety of reactions, such as esterification, amidation, and conversion to acid chlorides. This would allow for the introduction of a wide range of functional groups, tailoring the polymer's properties for specific applications. For example, attaching long alkyl chains could render the polymer hydrophobic, while grafting polyethylene (B3416737) glycol chains would impart hydrophilicity.
The cyclopropyl group itself could also be a site for functionalization, although this is less common. Ring-opening reactions of the cyclopropane (B1198618) ring, potentially initiated by thermal or chemical means, could be explored to create new functionalities along the polymer chain.
Potential Post-Polymerization Modification Reactions
| Reagent | Functional Group Introduced | Potential Application |
| Long-chain alcohol | Ester | Hydrophobic coatings |
| Amine-terminated poly(ethylene glycol) | Amide | Biocompatible materials |
| Thionyl chloride followed by an amine | Amide | Cross-linking |
This table presents hypothetical functionalization strategies based on the known reactivity of carboxylic acids.
Computational Chemistry and Theoretical Studies on 2 Cyclopropylprop 2 Enoic Acid
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of 2-cyclopropylprop-2-enoic acid. These methods solve approximations of the Schrödinger equation to find the lowest energy (most stable) arrangement of atoms in the molecule.
Geometry optimization procedures are employed to locate stationary points on the potential energy surface, which correspond to stable conformers and transition states. For this compound, a key area of investigation is the relative orientation of the cyclopropyl (B3062369) ring and the carboxylic acid group with respect to the carbon-carbon double bond. The rotation around the single bonds connecting these groups gives rise to different conformers.
Computational studies on similar α,β-unsaturated carboxylic acids have shown that the planar conformations are often the most stable due to conjugation between the carbonyl group and the double bond. mdpi.comresearchgate.net For this compound, calculations would likely explore conformers where the cyclopropyl group is oriented to maximize electronic stabilization with the adjacent π-system. The bond lengths and angles predicted by these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling is a powerful tool for mapping out the potential reaction pathways of this compound and identifying the associated transition states. By calculating the energy changes along a reaction coordinate, chemists can predict the feasibility and selectivity of various chemical transformations. nih.govnih.gov
For instance, in addition reactions to the double bond, computational methods can model the approach of a reagent and calculate the activation energy required to reach the transition state. This allows for the prediction of reaction rates and the determination of whether a reaction is kinetically or thermodynamically controlled. Transition state theory is a fundamental component of these analyses, providing a framework for understanding the energetic barriers that govern chemical reactivity. nih.gov
The presence of the cyclopropyl group introduces unique possibilities for reaction pathways, such as ring-opening reactions, which can also be modeled computationally. nih.govcolab.ws These studies can elucidate the mechanistic details of such processes, including whether they proceed in a concerted or stepwise fashion. nih.gov By comparing the activation energies of different potential pathways, researchers can predict the major products of a reaction under specific conditions.
Prediction and Analysis of Spectroscopic Properties (e.g., NMR, Mass Spectrometry)
Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data for this compound. Theoretical calculations can provide valuable insights that aid in the structural elucidation and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts and coupling constants is a common application of computational chemistry. uncw.eduresearchgate.netrsc.org By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to estimate their resonance frequencies in an NMR spectrum. uncw.edu These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, computational methods can help assign the signals of the protons and carbons in the cyclopropyl ring and the acrylic acid moiety.
Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation patterns observed in mass spectrometry. By calculating the energies of different fragment ions, it is possible to rationalize the observed peaks in the mass spectrum and gain insights into the molecule's stability and bonding.
The following table showcases a hypothetical comparison of experimentally observed and computationally predicted spectroscopic data for a molecule like this compound, illustrating the utility of these theoretical methods.
| Spectroscopic Data | Experimental Observation | Computational Prediction |
| ¹H NMR | ||
| Chemical Shift (ppm) | δ 6.2 (vinyl H) | δ 6.1 |
| δ 1.2 (cyclopropyl CH) | δ 1.1 | |
| δ 0.8 (cyclopropyl CH₂) | δ 0.7 | |
| ¹³C NMR | ||
| Chemical Shift (ppm) | δ 170 (C=O) | δ 169 |
| δ 135 (vinyl C) | δ 134 | |
| δ 128 (vinyl C) | δ 127 | |
| δ 15 (cyclopropyl CH) | δ 14 | |
| δ 10 (cyclopropyl CH₂) | δ 9 | |
| Mass Spectrometry | ||
| Major Fragment (m/z) | 69 ([M-COOH]⁺) | N/A |
Conformational Analysis and Stereoisomerism (e.g., E/Z Isomerism)
The presence of a trisubstituted double bond in this compound gives rise to the possibility of E/Z isomerism. msu.edumsu.edulibretexts.org These stereoisomers have the same connectivity but differ in the spatial arrangement of the substituents around the double bond. libretexts.org Computational methods can be used to determine the relative stabilities of the E and Z isomers by calculating their ground-state energies. libretexts.org
Conformational analysis of each isomer is also crucial for understanding their properties. libretexts.org This involves identifying the various low-energy conformations that result from rotation around single bonds. For this compound, this would include the orientation of the cyclopropyl group and the carboxylic acid group. Computational searches for these conformers can provide a detailed picture of the molecule's flexibility and the most populated shapes at a given temperature. The results of these analyses are important for understanding the molecule's reactivity and biological activity, as different conformers may interact differently with other molecules.
Understanding Electronic Effects of the Cyclopropyl Moiety on Reactivity
The cyclopropyl group is known to possess unique electronic properties that can significantly influence the reactivity of adjacent functional groups. stackexchange.com It can act as a good π-electron donor, capable of conjugating with neighboring double bonds and affecting the electron distribution in the molecule. stackexchange.comacs.org Computational chemistry provides a powerful means to quantify these electronic effects in this compound.
Methods such as Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electrons between the cyclopropyl ring and the acrylic acid moiety. nih.gov These calculations can reveal the extent of conjugation and its impact on the stability and reactivity of the molecule. The cyclopropyl group's ability to stabilize adjacent positive charges is another important electronic effect that can be investigated computationally. stackexchange.com This has implications for reactions that proceed through carbocationic intermediates.
The electron-donating nature of the cyclopropyl group can influence the acidity of the carboxylic acid and the susceptibility of the double bond to nucleophilic or electrophilic attack. researchgate.netresearchgate.net By calculating properties such as atomic charges, electrostatic potentials, and frontier molecular orbital energies, computational studies can provide a detailed understanding of how the cyclopropyl moiety modulates the reactivity of this compound. wikipedia.org
Future Research Directions and Emerging Trends for 2 Cyclopropylprop 2 Enoic Acid Chemistry
Development of Novel Catalytic Systems for Synthesis and Transformation
The development of sophisticated catalytic systems is central to unlocking the full potential of 2-cyclopropylprop-2-enoic acid chemistry. Research is moving beyond traditional methods to explore catalysts that offer higher precision, efficiency, and the ability to construct complex molecular architectures under mild conditions.
A significant area of interest is the use of transition metal catalysts for the synthesis of cyclopropane (B1198618) rings. While methods exist for preparing cyclopropyl (B3062369) acrylic derivatives from precursors like cyclopropanecarboxaldehyde, future work aims to refine these processes. google.com For instance, the development of novel chiral cobalt (II) and copper (I) catalysts shows promise for asymmetric cyclopropanation, which would grant access to enantioenriched derivatives of this compound. nih.gov The ability to control stereochemistry is crucial, as different enantiomers of a molecule can have distinct biological activities.
Furthermore, research into functionalizing the cyclopropane ring and its substituents is expanding. Novel catalytic systems are being investigated to enable divergent synthesis from a central cyclopropyl scaffold. This strategy would allow for the creation of a diverse library of compounds from a single starting material by orthogonally derivatizing different functional groups on the molecule. nih.gov For example, catalysts that can selectively activate C-H bonds on the cyclopropane ring or facilitate cross-coupling reactions at the acrylic acid moiety would open up new avenues for creating complex, lead-like compounds for medicinal chemistry. nih.gov
| Catalyst Type | Potential Application in this compound Chemistry | Research Goal |
| Chiral Co(II) and Cu(I) Complexes | Asymmetric cyclopropanation reactions | Synthesis of specific enantiomers (enantioselective synthesis) nih.gov |
| Engineered Metalloenzymes | Stereoselective synthesis of cyclopropane-containing intermediates | High enantiomeric excess and access to novel derivatives wpmucdn.com |
| Palladium-PNP Pincer Complexes | Carbon-carbon bond formation (e.g., Mizoroki-Heck, Suzuki-Miyaura) | Derivatization of the acrylic acid moiety or cyclopropane ring researchgate.net |
Exploration of Bio-inspired Synthetic Routes and Enzyme Mimicry
Drawing inspiration from nature, researchers are exploring biocatalytic and bio-inspired methods for the synthesis of this compound and its analogs. These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations under environmentally benign conditions.
A promising frontier is the use of engineered enzymes for stereoselective cyclopropanation. For example, engineered myoglobin variants have been successfully used as catalysts for the synthesis of chiral α-cyclopropyl-pyruvates, which are structurally related to this compound. wpmucdn.com This chemoenzymatic strategy can produce cyclopropanes with high enantioselectivity (up to >99% enantiomeric excess), a feat that is often challenging with traditional transition metal catalysts. wpmucdn.com Applying this technology could provide a scalable and highly selective route to optically active this compound precursors. wpmucdn.com
Enzyme mimicry, where synthetic catalysts are designed to replicate the function of natural enzymes, is another emerging trend. Oxidoreductases, for instance, are enzymes that catalyze oxidation reactions in biological systems with high precision. mdpi.com The development of synthetic mimics of these enzymes could lead to new methods for the selective oxidation of precursors to form the acrylic acid moiety or to introduce other functionalities onto the cyclopropane ring under mild conditions, using sustainable oxidants like molecular oxygen. mdpi.com
Green Chemistry Approaches to Synthesis and Derivatization
The principles of green chemistry are increasingly influencing the synthesis and derivatization of chemical compounds, including this compound. The goal is to reduce environmental impact by using renewable feedstocks, minimizing waste, and employing safer solvents and reagents. mdpi.com
One major trend is the development of synthesis routes starting from bio-based platform chemicals. For example, highly efficient strategies have been developed for the conversion of furfural, derived from biomass, into acrylic acid through environmentally benign photooxygenation and aerobic oxidation reactions. nih.govresearchgate.netrsc.org Adapting such pathways to produce cyclopropane-containing acrylic acids could provide a sustainable alternative to petroleum-based syntheses. nih.gov
Other green approaches focus on improving the efficiency of the chemical reactions themselves. This includes the use of:
Recyclable Catalysts: Developing catalysts that can be easily separated from the reaction mixture and reused, which reduces waste and cost. mdpi.com
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com
Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical carbon dioxide (scCO₂), or bio-based solvents. mdpi.commdpi.com
Novel Energy Sources: Utilizing methods like sonication (ultrasound) or microwave irradiation to shorten reaction times and improve yields, often under solvent-free conditions. researchgate.net
These green chemistry principles are being applied to create more sustainable methods for producing and modifying this compound, aligning with the broader industry shift towards environmentally responsible manufacturing. mdpi.com
Integration with Flow Chemistry and Automation Techniques for Enhanced Efficiency and Selectivity
The integration of continuous-flow chemistry and automation represents a paradigm shift in chemical synthesis, offering significant advantages for the production and derivatization of this compound. These technologies enable finer control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. mdpi.comflinders.edu.au
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers several benefits over traditional batch processing. researchgate.net These include superior heat and mass transfer, precise control of residence time, and the ability to safely handle reactive intermediates. mdpi.comflinders.edu.au For the synthesis of this compound, flow systems could be used to:
Improve the efficiency of cyclopropanation reactions. researchgate.net
Enable multi-step syntheses where intermediates are generated and used in subsequent steps without isolation, reducing waste and processing time. mdpi.comflinders.edu.aunih.gov
Facilitate photochemical reactions by ensuring uniform irradiation of the reaction mixture. mdpi.com
Automation is being coupled with flow systems to create highly efficient platforms for chemical discovery and optimization. nih.govsynplechem.com Automated systems can perform numerous experiments to rapidly screen different catalysts, solvents, and reaction conditions, accelerating the development of optimal synthetic routes. nih.govucla.edu By integrating analytical techniques like LC-MS and NMR directly into the flow path, reactions can be monitored in real-time, allowing for rapid data collection and process optimization. nih.gov This automated approach can significantly reduce the time and resources required to develop efficient and scalable syntheses for this compound and its derivatives. synplechem.com
| Technology | Benefit for this compound Chemistry | Example Application |
| Continuous-Flow Synthesis | Enhanced control over temperature, pressure, and mixing; improved safety; easy scale-up. mdpi.comflinders.edu.au | Multi-step synthesis of complex derivatives without isolating intermediates. flinders.edu.aunih.gov |
| Automated Reaction Platforms | High-throughput screening of reaction conditions; rapid optimization of synthetic routes. nih.govucla.edu | Screening various catalysts and ligands for asymmetric cyclopropanation. |
| In-line Analytics (e.g., LC-MS, NMR) | Real-time reaction monitoring and data capture for improved process understanding. nih.gov | Continuous monitoring of product formation and impurity profiles to ensure high purity. |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-Cyclopropylprop-2-enoic acid in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods or well-ventilated areas to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Wear safety glasses (NIOSH/EN 166 compliant), nitrile gloves, and lab coats. Inspect gloves for integrity before use .
- Emergency Measures : Ensure access to eyewash stations and emergency showers. Avoid eating, drinking, or storing food in the lab .
- Toxicity Management : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Monitor airborne concentrations and implement hygiene practices like post-handling handwashing .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclopropane ring integrity and enoic acid proton environments.
- Infrared (IR) Spectroscopy : Identify carboxyl (C=O stretch ~1700 cm) and cyclopropane ring vibrations (C-H bending ~1000-1300 cm) .
- Mass Spectrometry (MS) : Employ electron ionization (EI-MS) to detect molecular ion peaks and fragmentation patterns, referencing databases like NIST for validation .
Advanced Research Questions
Q. How can hydrogen-bonding networks in this compound crystals be analyzed using graph set theory?
- Methodological Answer :
- Data Collection : Obtain high-resolution X-ray crystallographic data. Use SHELXL for refinement, ensuring parameters like R-factors (<5%) validate structural accuracy .
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs). Assign graph sets (e.g., ) to describe cyclic dimer formation or chain propagation patterns .
- Software Tools : Utilize Mercury (CCDC) or CrystalExplorer for 3D visualization and topology analysis. Cross-reference with computational models (e.g., DFT) to assess bond energetics .
Q. What experimental design principles address contradictions between computational and experimental electronic structure data for this compound?
- Methodological Answer :
- Variable Control : Standardize experimental conditions (e.g., solvent, temperature) to match computational assumptions. For DFT studies, test multiple functionals (B3LYP, M06-2X) and basis sets (6-311++G**) .
- Data Reconciliation : Compare experimental UV-Vis spectra with TD-DFT predictions. Use statistical tools (e.g., RMSD) to quantify deviations and refine computational parameters .
- Error Analysis : Investigate steric effects from the cyclopropyl group, which may distort π-conjugation in experimental settings but are underestimated in gas-phase calculations .
Q. How can synthetic routes for this compound be optimized for enantiomeric purity?
- Methodological Answer :
- Chiral Catalysts : Screen palladium or ruthenium-based catalysts for cyclopropanation reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., cyclopropane ring closure).
- Purification Strategies : Employ recrystallization with chiral resolving agents or preparative SFC (Supercritical Fluid Chromatography) for high-purity isolation .
Data Presentation Guidelines
- Tables : Include comparative tables for spectroscopic data (e.g., NMR shifts vs. calculated values) or crystallographic parameters (bond lengths/angles) .
- Figures : Use molecular diagrams with hydrogen-bonding annotations or reaction schemes with ee percentages. Ensure alignment with IUPAC naming conventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
